Caprazamycin

Description

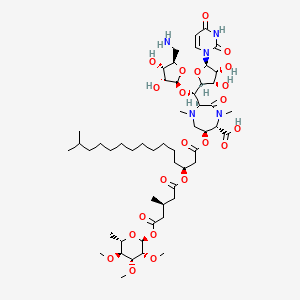

Structure

2D Structure

Properties

Molecular Formula |

C53H87N5O22 |

|---|---|

Molecular Weight |

1146.3 g/mol |

IUPAC Name |

(2S,5S,6S)-2-[(S)-[(2S,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]oxy-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-1,4-dimethyl-6-[(3S)-14-methyl-3-[(3S)-3-methyl-5-oxo-5-[(2S,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxypentanoyl]oxypentadecanoyl]oxy-3-oxo-1,4-diazepane-5-carboxylic acid |

InChI |

InChI=1S/C53H87N5O22/c1-27(2)18-16-14-12-10-11-13-15-17-19-30(75-34(60)22-28(3)23-35(61)78-52-47(73-9)46(72-8)43(71-7)29(4)74-52)24-36(62)76-32-26-56(5)38(48(67)57(6)37(32)50(68)69)44(80-51-42(66)39(63)31(25-54)77-51)45-40(64)41(65)49(79-45)58-21-20-33(59)55-53(58)70/h20-21,27-32,37-47,49,51-52,63-66H,10-19,22-26,54H2,1-9H3,(H,68,69)(H,55,59,70)/t28-,29-,30-,31+,32-,37-,38-,39+,40-,41+,42+,43-,44-,45-,46+,47+,49+,51-,52-/m0/s1 |

InChI Key |

IDKBSYZJTHLMLI-IUKJTPATSA-N |

SMILES |

CC1C(C(C(C(O1)OC(=O)CC(C)CC(=O)OC(CCCCCCCCCCC(C)C)CC(=O)OC2CN(C(C(=O)N(C2C(=O)O)C)C(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)OC5C(C(C(O5)CN)O)O)C)OC)OC)OC |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC(=O)C[C@@H](C)CC(=O)O[C@@H](CCCCCCCCCCC(C)C)CC(=O)O[C@H]2CN([C@H](C(=O)N([C@@H]2C(=O)O)C)[C@@H]([C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O[C@H]5[C@@H]([C@@H]([C@H](O5)CN)O)O)C)OC)OC)OC |

Canonical SMILES |

CC1C(C(C(C(O1)OC(=O)CC(C)CC(=O)OC(CCCCCCCCCCC(C)C)CC(=O)OC2CN(C(C(=O)N(C2C(=O)O)C)C(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)OC5C(C(C(O5)CN)O)O)C)OC)OC)OC |

Synonyms |

caprazamycin B CPZ-B cpd |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Caprazamycin from Streptomyces sp.: A Technical Guide

Caprazamycins are a group of potent liponucleoside antibiotics first isolated from the fermentation broth of Streptomyces sp. MK730-62F2.[1][2] These compounds have garnered significant interest within the scientific community due to their excellent in vitro activity against Gram-positive bacteria, particularly species of Mycobacterium, including the causative agent of tuberculosis, Mycobacterium tuberculosis.[1] Structurally, caprazamycins are complex molecules characterized by a unique N-methyldiazepanone ring and are derived from 5′-(β-O-aminoribosyl)-glycyluridine.[1] This guide provides a comprehensive overview of the discovery, isolation, and characterization of these promising antibacterial agents.

Discovery and Producing Organism

Caprazamycins A to F were discovered and isolated from the culture broth of the bacterial strain Streptomyces sp. MK730-62F2.[3][4] This strain was identified as a producer of novel antibiotics with strong antibacterial activity against various acid-fast bacteria and other Gram-positive bacteria, including drug-resistant strains.[3] The producing organism, Streptomyces sp. MK730-62F2, can be cultivated on standard microbiological media, with optimal growth temperatures ranging from 30°C to 37°C.[4]

Experimental Protocols

Fermentation of Streptomyces sp. MK730-62F2

The production of caprazamycins is achieved through submerged fermentation of Streptomyces sp. MK730-62F2. The following protocol is based on established methods for the cultivation of this strain for antibiotic production.[1]

Inoculum Preparation:

-

A spore suspension of Streptomyces sp. MK730-62F2 is used to inoculate 50 mL of TSB (Tryptic Soy Broth) medium.[1]

-

The culture is incubated for 2 days at 30°C with agitation at 200 rpm.[1]

Production Medium and Conditions:

-

For the production of caprazamycins, 1 mL of the pre-culture is inoculated into 100 mL of a production medium.[1]

-

The production medium consists of 1% soytone, 1% soluble starch, and 2% D-maltose, with the pH adjusted to 6.7.[1]

-

The production culture is incubated for 7 days at 30°C with agitation at 200 rpm.[1]

Isolation and Purification of Caprazamycins

The following protocol outlines the steps for the extraction and partial purification of caprazamycins from the fermentation broth.[1]

Extraction:

-

After the 7-day incubation period, the culture supernatant is adjusted to pH 4.[1]

-

The acidified supernatant is then extracted with an equal volume of butanol.[1]

-

The organic phase, containing the caprazamycins, is collected.[1]

Purification:

-

The butanol extract is evaporated to dryness.[1]

-

The resulting residue is redissolved in 500 μl of methanol (B129727) for further analysis and purification.[1]

-

Further purification can be achieved using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). A Reprosil-Pur Basic C18 column is suitable for this purpose.[1]

Data Presentation

Antibacterial Activity of Caprazamycin Derivatives

The minimum inhibitory concentrations (MICs) of various this compound derivatives have been determined against several bacterial strains, demonstrating their potent antibacterial activity.

| Compound | Mycobacterium smegmatis ATCC607 (MIC, µg/mL) | Methicillin-resistant Staphylococcus aureus (MRSA) (MIC, µg/mL) | Vancomycin-resistant Enterococcus (VRE) (MIC, µg/mL) |

| Caprazamycins (general) | 6.25 - 12.5[5] | - | - |

| Palmitoyl (B13399708) caprazol (B1245282) 7 | 6.25[6] | 3.13 - 12.5[6] | 3.13 - 12.5[6] |

| N6'-desmethyl palmitoyl caprazol 28 | - | 3.13 - 12.5[6] | 3.13 - 12.5[6] |

| CPZEN-45 (Caprazene derivative) | More potent than this compound B[5] | - | - |

| CPZEN-48 (Caprazene derivative) | More potent than this compound B[5] | - | - |

| CPZEN-51 (Caprazene derivative) | More potent than this compound B[5] | - | - |

Mechanism of Action

Caprazamycins belong to the family of translocase I inhibitors.[1] Their primary mode of action is the inhibition of the enzyme phospho-N-acetylmuramyl-pentapeptide translocase (MraY).[7][8] MraY is a crucial enzyme in the bacterial peptidoglycan biosynthesis pathway, catalyzing the transfer of the UDP-MurNAc-pentapeptide to the undecaprenyl phosphate (B84403) carrier molecule, forming Lipid I.[1] By inhibiting this initial membrane-bound step in cell wall synthesis, caprazamycins disrupt the integrity of the bacterial cell wall, leading to cell death.[8] The 3″-OH group, the amino group of the aminoribosyl-glycyluridine, and an intact uracil (B121893) moiety are essential for the inhibition of MraY.[1]

Caption: Mechanism of action of this compound.

Biosynthetic Pathway

The biosynthetic gene cluster for caprazamycins has been identified and sequenced, revealing 23 open reading frames that are likely involved in the biosynthesis, export, resistance, and regulation of these antibiotics.[1] A proposed pathway for the biosynthesis of the unique 3-methylglutaryl moiety involves two routes for the supply of 3-methylglutaryl-CoA.[9][10] One pathway is encoded within the this compound gene cluster itself and involves the 3-hydroxy-3-methylglutaryl-CoA synthase, Cpz5.[9][10] The second pathway is part of the primary metabolism of the host organism and utilizes the leucine/isovalerate utilization (Liu) pathway.[9][10] The intermediate 3-methylglutaconyl-CoA from the Liu pathway is used for the synthesis of 3-methylglutaryl-CoA.[9] Subsequently, Cpz20 and Cpz25 from the this compound gene cluster are involved in a common route after the two pathways merge.[9][10]

References

- 1. Identification and Manipulation of the this compound Gene Cluster Lead to New Simplified Liponucleoside Antibiotics and Give Insights into the Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Caprazamycins, novel lipo-nucleoside antibiotics, from Streptomyces sp. II. Structure elucidation of caprazamycins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. WO2001012643A1 - Antibiotic caprazamycins and process for producing the same - Google Patents [patents.google.com]

- 4. DE60006690T2 - ANTIBIOTIC CAPRAZAMYCINS AND METHOD FOR THE PRODUCTION THEREOF - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of this compound analogues and their structure--activity relationship for antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Caprazamycins: Promising lead structures acting on a novel antibacterial target MraY - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Unraveling the M.O.A. of Caprazamycins: A Technical Guide to Translocase I Inhibition

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core mechanism of action of caprazamycins, a promising class of nucleoside antibiotics, as potent inhibitors of the essential bacterial enzyme phospho-MurNAc-pentapeptide translocase (MraY). By elucidating the intricate molecular interactions and providing detailed experimental frameworks, this document serves as a comprehensive resource for researchers actively engaged in the discovery and development of novel antibacterial agents targeting the bacterial cell wall biosynthesis pathway.

The Critical Role of MraY in Bacterial Cell Wall Synthesis

The bacterial cell wall, primarily composed of peptidoglycan, is indispensable for maintaining cellular integrity and shape, making its biosynthesis an attractive target for antibiotics. MraY, an integral membrane enzyme, catalyzes a crucial and the first membrane-committed step in this pathway: the transfer of the phospho-MurNAc-pentapeptide moiety from the soluble nucleotide precursor UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (B84403) (C₅₅-P). This reaction forms Lipid I, the foundational building block for the growing peptidoglycan chain. Inhibition of MraY effectively halts cell wall construction, leading to bacterial cell death.

Caprazamycins: Potent Inhibitors of MraY

Caprazamycins are a class of naturally occurring liponucleoside antibiotics that exhibit potent antibacterial activity, particularly against Mycobacterium tuberculosis. Their primary mechanism of action is the specific and potent inhibition of MraY.

Molecular Mechanism of Inhibition

Structural and biochemical studies have revealed that caprazamycins are competitive inhibitors of MraY with respect to the undecaprenyl phosphate substrate. They bind to a conserved pocket on the cytoplasmic face of MraY, which is comprised of the binding sites for both the uridine (B1682114) moiety of the natural substrate and the lipid carrier.

The caprazamycin molecule strategically occupies key positions within the MraY active site:

-

Uridine Moiety: The uridine part of this compound mimics the uridine of the natural substrate, UDP-MurNAc-pentapeptide, and binds to a highly conserved uridine-binding pocket in MraY.

-

Lipophilic Tail: The long fatty acyl chain of caprazamycins extends into a hydrophobic groove on the enzyme surface, which is believed to be the binding site for the lipid carrier, C₅₅-P. This direct competition for the lipid substrate binding site is a key feature of their inhibitory action.

-

5'-Aminoribose and Diazepanone Core: These unique structural features of caprazamycins form extensive interactions with adjacent pockets in the MraY active site, contributing to their high binding affinity and specificity.

The binding of this compound to MraY sterically hinders the binding of undecaprenyl phosphate, thereby preventing the formation of Lipid I and halting the entire peptidoglycan biosynthesis cascade.

Below is a diagram illustrating the inhibitory mechanism of this compound on the MraY-catalyzed reaction.

Quantitative Analysis of MraY Inhibition

The inhibitory potency of caprazamycins and their analogs against MraY is typically quantified by determining their half-maximal inhibitory concentration (IC₅₀). The table below summarizes the IC₅₀ values for several this compound derivatives against MraY from different bacterial species.

| Compound | Target Organism/Enzyme | IC₅₀ (µM) | Reference |

| This compound B | Mycobacterium smegmatis MraY | 0.03 | [1] |

| Palmitoyl (B13399708) Caprazol | Mycobacterium smegmatis MraY | 0.05 | [2] |

| N⁶'-desmethyl palmitoyl caprazol | Mycobacterium smegmatis MraY | 0.04 | [2] |

| Simplified Analog (S,S)-tartaric diamide (B1670390) linker | MraY from Aquifex aeolicus | 0.37 | [3] |

| Cyclopentane-based analog 20 | MraY from Aquifex aeolicus | 75 | [4] |

| Cyclopentane-based analog 10 | MraY from Aquifex aeolicus | 340 | [4] |

| Cyclopentane-based analog 11 | MraY from Aquifex aeolicus | 500 | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibition of MraY by caprazamycins.

MraY Inhibition Assay (Fluorescence-Based)

This assay measures the activity of MraY by monitoring the formation of a fluorescently labeled Lipid I analog.

Materials:

-

Purified MraY enzyme

-

UDP-MurNAc-pentapeptide-Nε-dansyl (fluorescent substrate)

-

Undecaprenyl phosphate (C₅₅-P)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 10 mM MgCl₂, 0.05% (w/v) n-dodecyl-β-D-maltoside (DDM)

-

Test compounds (e.g., caprazamycins) dissolved in DMSO

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a reaction mixture containing UDP-MurNAc-pentapeptide-Nε-dansyl and C₅₅-P in the assay buffer.

-

Add the test compound at various concentrations to the wells of the microplate. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Initiate the reaction by adding the purified MraY enzyme to each well.

-

Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., 1% SDS).

-

Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 520 nm. The increase in fluorescence corresponds to the formation of the dansylated Lipid I analog.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

The workflow for determining the IC₅₀ of a this compound analog is depicted below.

X-ray Crystallography of MraY-Caprazamycin Complex

This technique provides high-resolution structural information about the binding of this compound to MraY.

Procedure:

-

Protein Expression and Purification: Overexpress and purify the target MraY protein.

-

Crystallization:

-

Mix the purified MraY with a molar excess of the this compound analog.

-

Screen for crystallization conditions using vapor diffusion methods (hanging drop or sitting drop). This involves testing various precipitants, buffers, and additives.

-

Optimize the lead crystallization conditions to obtain diffraction-quality crystals.

-

-

Data Collection:

-

Cryo-protect the crystals and flash-cool them in liquid nitrogen.

-

Collect X-ray diffraction data using a synchrotron radiation source.

-

-

Structure Determination and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using molecular replacement, using a known MraY structure as a search model.

-

Build the atomic model of the MraY-caprazamycin complex into the electron density map.

-

Refine the model to improve the fit to the experimental data and to ensure ideal stereochemistry.

-

The logical relationship for elucidating the MraY-inhibitor complex structure is shown in the following diagram.

Conclusion and Future Directions

Caprazamycins represent a validated and promising class of MraY inhibitors with a distinct mechanism of action. The detailed understanding of their interaction with the MraY active site, facilitated by structural biology and robust enzymatic assays, provides a solid foundation for structure-based drug design. Future efforts in this area will likely focus on the synthesis of simplified and more drug-like this compound analogs with improved pharmacokinetic and pharmacodynamic properties. The experimental protocols outlined in this guide provide the necessary tools for the continued exploration and development of novel MraY inhibitors to combat the growing threat of antibiotic resistance.

References

- 1. Structure-activity relationship of truncated analogs of caprazamycins as potential anti-tuberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. courses.edx.org [courses.edx.org]

- 3. researchgate.net [researchgate.net]

- 4. Fluorescence detection-based functional assay for high-throughput screening for MraY - PubMed [pubmed.ncbi.nlm.nih.gov]

Elucidation of the Caprazamycin Biosynthetic Gene Cluster: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caprazamycins are a class of potent liponucleoside antibiotics with significant activity against various Gram-positive bacteria, including the clinically important pathogen Mycobacterium tuberculosis.[1] These natural products function by inhibiting the MraY translocase, an essential enzyme in bacterial cell wall biosynthesis, making them attractive candidates for novel antibiotic development. The complex chemical structure of caprazamycins is biosynthesized by a dedicated gene cluster found in the producing organism, Streptomyces sp. MK730-62F2.[1] This technical guide provides an in-depth elucidation of the caprazamycin biosynthetic gene cluster, detailing the genes involved, their proposed functions, quantitative production data, and the experimental protocols used to unravel this intricate biochemical pathway.

The this compound Biosynthetic Gene Cluster

The this compound (cpz) biosynthetic gene cluster from Streptomyces sp. MK730-62F2 spans a contiguous 42.3-kb region of DNA with a GC content of 70.2%.[1] Initial sequence analysis identified 23 open reading frames (ORFs), designated cpz9 through cpz31, predicted to be involved in the biosynthesis of the this compound core structure, as well as in regulation, export, and self-resistance.[1] Notably, the genes required for the biosynthesis of the L-rhamnose moiety, a key component of the mature this compound molecule, were found to be located in a separate cluster elsewhere on the genome.[2]

Gene Functions and Proposed Roles in Biosynthesis

The functions of the genes within the cpz cluster have been inferred through bioinformatics analysis, gene knockout experiments, and heterologous expression studies. A summary of the genes and their putative functions is provided in the table below.

| Gene | Proposed Function | Evidence |

| cpz5 | 3-hydroxy-3-methylglutaryl-CoA synthase | Homology to HMG-CoA synthases; involved in the biosynthesis of the 3-methylglutaryl moiety.[3] Deletion of cpz5 does not abolish this compound aglycon formation in a heterologous host.[3] |

| cpz9 | Putative regulator (AraC family) | Contains a helix-turn-helix motif characteristic of transcriptional activators.[1] |

| cpz21 | Acyltransferase | Inactivation of cpz21 resulted in the accumulation of simplified liponucleoside antibiotics lacking the 3-methylglutaryl moiety.[4] |

| cpz22 | ABC transporter | Homology to ABC transporters commonly involved in self-resistance and export of antibiotics.[1] |

| cpz28 | Sugar O-methyltransferase | Homology to sugar O-methyltransferases from other antibiotic biosynthetic pathways.[1] |

| cpz31 | Glycosyltransferase | Responsible for the attachment of the L-rhamnose moiety to the this compound aglycone.[2] |

Quantitative Data

Quantitative analysis of this compound production has been primarily achieved through heterologous expression of the biosynthetic gene cluster in various Streptomyces coelicolor strains. The production yields of this compound derivatives are summarized in the table below. To date, specific enzyme kinetic data (e.g., K_m, k_cat) for the individual Cpz enzymes have not been reported in the reviewed literature.

| Host Strain | Compound Produced | Titer (mg/L) | Reference |

| Streptomyces coelicolor M1154 | This compound derivatives (aglycones) | 152 |

Experimental Protocols

Heterologous Expression of the this compound Gene Cluster in Streptomyces coelicolor

This protocol describes the general steps for expressing the this compound gene cluster in a heterologous Streptomyces host to facilitate production and characterization of the resulting metabolites.

Materials:

-

E. coli strain for cosmid maintenance (e.g., DH5α)

-

E. coli strain for conjugation (e.g., ET12567/pUZ8002)

-

Streptomyces coelicolor host strain (e.g., M512, M1146, or M1154)

-

Cosmid containing the this compound gene cluster (e.g., cpzLK09)

-

LB medium and agar (B569324)

-

MS agar (2% soy flour, 2% mannitol, 2% agar)

-

TSB medium

-

Appropriate antibiotics for selection

Procedure:

-

Cosmid Transfer to Conjugation Host: Introduce the cosmid carrying the this compound gene cluster into the methylation-deficient E. coli conjugation strain (e.g., ET12567/pUZ8002).

-

Preparation of Streptomyces Spores: Grow the recipient Streptomyces coelicolor strain on MS agar until confluent sporulation is observed. Harvest the spores in sterile water and filter through cotton wool to remove mycelial fragments.

-

Conjugation:

-

Mix the E. coli donor strain carrying the cosmid with the Streptomyces recipient spores.

-

Plate the mixture onto MS agar plates and incubate at 30°C for 16-20 hours to allow for conjugation.

-

Overlay the plates with an appropriate antibiotic to select for Streptomyces exconjugants (e.g., nalidixic acid to counter-select E. coli and the antibiotic corresponding to the resistance marker on the cosmid).

-

-

Selection and Verification of Exconjugants:

-

Incubate the plates until colonies of exconjugants appear.

-

Streak individual colonies onto fresh selective MS agar to obtain pure isolates.

-

Verify the integration of the gene cluster into the Streptomyces genome by PCR using primers specific to the cpz genes.

-

-

Fermentation and Metabolite Analysis:

-

Inoculate a suitable liquid medium (e.g., TSB) with a confirmed exconjugant strain.

-

Incubate the culture under appropriate conditions for secondary metabolite production (e.g., 28-30°C with shaking for 5-7 days).

-

Extract the metabolites from the culture broth and mycelium using an organic solvent (e.g., ethyl acetate (B1210297) or acetone).

-

Analyze the crude extract by HPLC-MS to detect the production of this compound derivatives.

-

Gene Disruption in Streptomyces

This protocol outlines a general method for targeted gene disruption in Streptomyces using PCR-targeting, which can be adapted for the functional analysis of genes within the this compound biosynthetic cluster.

Materials:

-

Cosmid containing the target gene from Streptomyces sp. MK730-62F2

-

E. coli strain expressing the λ-Red recombinase system (e.g., BW25113/pIJ790)

-

Template plasmid for the disruption cassette (containing an antibiotic resistance gene and oriT)

-

High-fidelity DNA polymerase

-

Primers with 5' extensions homologous to the regions flanking the target gene

-

Appropriate antibiotics

Procedure:

-

Generation of the Disruption Cassette:

-

Design long PCR primers (typically ~60 nucleotides). The 3' end of the primers will anneal to the template plasmid carrying the resistance cassette, while the 5' end will contain approximately 40 nucleotides of homology to the regions immediately upstream and downstream of the gene to be deleted.

-

Perform PCR using these primers and the template plasmid to amplify the disruption cassette.

-

Purify the PCR product.

-

-

Recombineering in E. coli:

-

Introduce the cosmid containing the target gene into the E. coli strain expressing the λ-Red recombinase.

-

Prepare electrocompetent cells of this strain and induce the expression of the recombinase.

-

Electroporate the purified PCR-generated disruption cassette into the competent cells.

-

Select for transformants on media containing the antibiotic corresponding to the resistance marker on the disruption cassette.

-

-

Verification of Gene Replacement:

-

Isolate cosmid DNA from the resulting E. coli colonies.

-

Confirm the correct replacement of the target gene with the disruption cassette by PCR analysis and restriction digestion.

-

-

Transfer to Streptomyces:

-

Introduce the modified cosmid into a suitable E. coli conjugation donor strain.

-

Perform intergeneric conjugation with Streptomyces sp. MK730-62F2 as described in the previous protocol.

-

-

Selection of Double-Crossover Mutants:

-

Select for exconjugants that have undergone homologous recombination, resulting in the replacement of the chromosomal copy of the gene with the disruption cassette. This often involves screening for a phenotype associated with the loss of the cosmid vector (e.g., loss of a vector-encoded resistance marker).

-

Confirm the gene knockout in the Streptomyces mutant by PCR and Southern blot analysis.

-

Visualizations

This compound Biosynthetic Pathway

The following diagram illustrates the proposed biosynthetic pathway for this compound, indicating the key intermediates and the genes involved in their formation.

Caption: Proposed biosynthetic pathway of caprazamycins.

Experimental Workflow for Heterologous Expression

The diagram below outlines the key steps involved in the heterologous expression of the this compound gene cluster.

Caption: Workflow for heterologous expression of the this compound gene cluster.

Conclusion

The elucidation of the this compound biosynthetic gene cluster has provided significant insights into the formation of this important class of antibiotics. Through a combination of genome sequencing, bioinformatics, gene disruption, and heterologous expression, the functions of several key genes have been proposed, and a pathway for this compound biosynthesis has been outlined. The successful production of this compound derivatives in a heterologous host opens up avenues for pathway engineering to generate novel analogues with potentially improved therapeutic properties. Further biochemical characterization of the individual enzymes within the pathway will be crucial for a complete understanding of the intricate catalytic mechanisms at play and for harnessing the full potential of this biosynthetic machinery for drug development.

References

- 1. Identification and Manipulation of the this compound Gene Cluster Lead to New Simplified Liponucleoside Antibiotics and Give Insights into the Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification and Characterization of Enzymes Involved in the Biosynthesis of Pyrimidine Nucleoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Origin of the 3-methylglutaryl moiety in this compound biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure of Caprazamycin B

Audience: Researchers, scientists, and drug development professionals.

Abstract

Caprazamycin B is a complex liponucleoside antibiotic isolated from the actinomycete strain Streptomyces sp. MK730-62F2.[1][2] It belongs to a class of natural products that exhibit potent antibacterial activity, particularly against Mycobacterium tuberculosis, by inhibiting the essential enzyme phospho-N-acetylmuramoyl-pentapeptide-transferase (MraY), which is critical for bacterial peptidoglycan biosynthesis.[1][2][3] The intricate molecular architecture of this compound B, featuring a unique assembly of a nucleoside core, a diazepanone ring, a long-chain fatty acid, and a substituted sugar moiety, presents a significant challenge for structural elucidation and synthetic chemistry. This technical guide provides a comprehensive overview of the chemical structure of this compound B, supported by a summary of the quantitative data derived from spectroscopic analysis and detailed experimental protocols for its characterization.

Core Chemical Structure

The chemical structure of this compound B is a modular assembly of several distinct chemical entities linked together. The foundational framework is (+)-caprazol, which is common to the this compound family of antibiotics.[2][4] This core is then elaborated with a unique lipophilic tail.

The structure can be deconstructed into four primary components:

-

5'-Glycyluridine Core: A central uridine (B1682114) nucleoside that is modified at the 5'-position with a glycine (B1666218) residue. This unit is crucial for biological activity.[2][5]

-

Permethylated Diazepanone Ring: A seven-membered diazepanone ring, which is highly substituted and fused to the 5-amino-d-ribose component of the caprazol (B1245282) core.[2]

-

β-Hydroxylated Fatty Acid Chain: A long, β-hydroxylated fatty acid is attached via an amide linkage to the diazepanone ring. This lipophilic chain is essential for the antibiotic's ability to interact with the bacterial cell membrane where its target, MraY, is located.[2]

-

3-Methylglutaryl-L-rhamnose Moiety: The hydroxyl group of the fatty acid is esterified with a 3-methylglutarate molecule, which in turn is linked to a permethylated L-rhamnose sugar. This entire assembly forms the "western zone" of the molecule and contributes to its potency.[2][6][7]

The complex interplay of these components, including multiple stereogenic centers, makes the total synthesis and structural confirmation of this compound B a formidable task in organic chemistry.[8]

Quantitative Data Presentation

The structural elucidation of this compound B relies heavily on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the type of quantitative data typically acquired for structural confirmation.

Table 1: Representative ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.31 - 6.59 | m | 3H | Aromatic Protons |

| 5.80 - 5.90 | d | 1H | Anomeric Proton (Ribose) |

| 4.50 - 4.60 | m | 1H | α-Proton (Amino Acid) |

| 3.00 - 4.00 | m | - | Sugar, Diazepanone, and Methoxy Protons |

| 1.20 - 1.40 | m | - | Fatty Acid Chain Protons (CH₂) |

| 0.80 - 0.90 | t | 3H | Terminal Methyl Group (Fatty Acid) |

Note: This table is illustrative. Specific chemical shifts and coupling constants are determined from 1D and 2D NMR experiments as detailed in the primary literature.

Table 2: Representative ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 170.0 - 175.0 | Carbonyl Carbons (Ester, Amide, Uracil) |

| 151.81 - 115.87 | Aromatic/Olefinic Carbons (Uracil) |

| 80.0 - 90.0 | Anomeric Carbons (Sugars) |

| 50.0 - 65.0 | Methoxy and N-Methyl Carbons |

| 34.71 - 29.63 | Aliphatic Carbons (Fatty Acid Chain) |

| 14.0 | Terminal Methyl Carbon (Fatty Acid) |

Note: Data derived from ¹³C and DEPT experiments. The ranges are based on published data for caprazamycins and related structures.[3]

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

| Ionization Mode | Mass Analyzer | Measured m/z | Calculated m/z | Molecular Formula |

| ESI+ | TOF or Orbitrap | [M+H]⁺ | [Value] | C₅₂H₈₅N₇O₁₉ |

| ESI+ | TOF or Orbitrap | [M+Na]⁺ | [Value] | C₅₂H₈₄N₇NaO₁₉ |

Note: The molecular formula corresponds to a molecular weight of 1146.28.[9] Tandem MS (MS/MS) experiments provide fragmentation patterns that help confirm the connectivity of the structural subunits.

Experimental Protocols

The characterization of this compound B involves a standardized workflow from isolation to detailed structural analysis.

Isolation and Purification

-

Fermentation: Streptomyces sp. MK730-62F2 is cultured in a suitable liquid broth under optimized conditions to maximize the production of caprazamycins.

-

Extraction: The culture broth is centrifuged to separate the supernatant from the mycelium. The supernatant is then extracted with an organic solvent, typically ethyl acetate, to partition the secondary metabolites.

-

Chromatographic Purification: The crude organic extract is concentrated and subjected to multiple rounds of chromatography. This process usually begins with silica (B1680970) gel column chromatography using a solvent gradient of increasing polarity. Final purification to isolate pure this compound B is achieved using High-Performance Liquid Chromatography (HPLC), often with a reverse-phase C18 column.

Mass Spectrometry

-

Sample Preparation: A dilute solution of purified this compound B is prepared in a suitable solvent such as methanol (B129727) or acetonitrile/water.

-

High-Resolution Mass Spectrometry (HRMS): The sample is infused into a high-resolution mass spectrometer (e.g., an Orbitrap or Time-of-Flight (TOF) instrument) equipped with an Electrospray Ionization (ESI) source. This provides an accurate mass measurement of the molecular ion, which is used to determine the elemental composition and molecular formula.

-

Tandem Mass Spectrometry (MS/MS): The molecular ion of interest is isolated within the mass spectrometer and subjected to Collision-Induced Dissociation (CID). The resulting fragment ions are analyzed to provide data on the structure of the different components of the molecule and their connectivity.[2]

NMR Spectroscopy

-

Sample Preparation: A few milligrams of highly purified this compound B are dissolved in a deuterated solvent (e.g., DMSO-d₆, CD₃OD, or CDCl₃).

-

Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (typically 500 MHz or higher).

-

1D NMR: ¹H and ¹³C NMR spectra are acquired to identify all proton and carbon environments in the molecule.

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, crucial for tracing the connectivity within the fatty acid and sugar rings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbon signals based on their attached protons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range (2-3 bond) correlations between protons and carbons, which is essential for connecting the major structural fragments (e.g., linking the fatty acid to the diazepanone ring and the sugar to the fatty acid).

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is critical for determining the relative stereochemistry of the molecule.

-

-

Visualization of Molecular Organization

The following diagram illustrates the logical relationship between the core components that constitute the this compound B structure.

Caption: Logical breakdown of the this compound B molecular structure.

Conclusion

The chemical structure of this compound B is a testament to the synthetic versatility of natural product biosynthesis. Its characterization requires a synergistic application of advanced separation and spectroscopic techniques. A thorough understanding of its complex architecture, as detailed in this guide, is fundamental for medicinal chemists aiming to design novel analogs with improved efficacy and for synthetic chemists working towards its total synthesis. The data and protocols outlined herein provide a robust framework for researchers engaged in the discovery and development of new antitubercular agents based on the this compound scaffold.

References

- 1. This compound B | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Origin of the 3-methylglutaryl moiety in this compound biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Total synthesis of caprazol, a core structure of the this compound antituberculosis antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-activity relationship of truncated analogs of caprazamycins as potential anti-tuberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Studies on catalytic enantioselective total synthesis of this compound B: construction of the western zone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. This compound B | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]

Initial Studies on the Anti-mycobacterial Properties of Caprazamycins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial research into the anti-mycobacterial properties of Caprazamycins. It is designed to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the quantitative data, experimental methodologies, and mechanisms of action associated with this promising class of antibiotics.

Core Findings and Data Presentation

Caprazamycins, a class of liponucleoside antibiotics, have demonstrated significant activity against various mycobacterial species, including drug-resistant strains of Mycobacterium tuberculosis.[1] The primary mechanism of action for many Caprazamycins is the inhibition of MraY, a crucial enzyme in the bacterial cell wall synthesis pathway.[2] A semi-synthetic analog, CPZEN-45, has also been shown to inhibit WecA, another key enzyme in mycobacterial cell wall biosynthesis.[1][3] This dual-targeting potential highlights the therapeutic promise of Caprazamycin derivatives.

Quantitative Anti-mycobacterial Activity of Caprazamycins and Analogs

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Caprazamycins and their analogs against various mycobacterial species as reported in initial studies.

| Compound/Analog | Mycobacterial Species | MIC (µg/mL) | Reference |

| Caprazamycins (CPZs) | Mycobacterium tuberculosis (clinically relevant strains) | 6.25 - 12.5 | [1] |

| Mycobacterium tuberculosis (DS- and MDR-Mtb strains) | 3.13 | [1] | |

| Mycobacterium smegmatis (drug-resistant strains) | Not Specified | [1] | |

| Palmitoyl caprazol (B1245282) 7 | Mycobacterium smegmatis ATCC607 | 6.25 | [4] |

| CPZEN-45 | Mycobacterium tuberculosis | Not Specified (potent activity) | [1] |

| This compound B | Mycobacterium tuberculosis H37Rv | 3.13 | [1] |

| Capuramycin | Mycobacterium tuberculosis H37Rv | 6.25 | [1] |

Experimental Protocols

This section details the methodologies for the key experiments cited in the initial studies on Caprazamycins.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of Caprazamycins and their analogs against mycobacterial strains was primarily determined using the following methods:

1. Microdilution Broth Method:

-

Bacterial Culture: Mycobacterium species are cultured in 7H9 broth supplemented with 10% albumin-dextrose-catalase (ADC) and 0.05% Tween 80.[4]

-

Assay Setup: The assay is performed in 96-well microtiter plates.[4] A serial dilution of the test compound (e.g., this compound) is prepared in the culture medium.

-

Inoculation: Each well is inoculated with a standardized suspension of the mycobacterial strain.

-

Incubation: The plates are incubated at 37°C for a period suitable for the growth of the specific mycobacterial species (e.g., 14 days for M. tuberculosis).[5]

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the bacteria.[6]

2. BACTEC Radiometric Method:

-

Principle: This method measures the metabolism of a 14C-labeled substrate by the mycobacteria. Inhibition of metabolism is indicative of antibacterial activity.

-

Procedure: The assay is performed in BACTEC 12B vials containing 14C-labeled palmitic acid. The vials are inoculated with the mycobacterial suspension and the test compound.

-

Measurement: The production of 14CO2 is measured by the BACTEC instrument. The MIC is determined as the lowest drug concentration that inhibits growth by 99% compared to the drug-free control.

MraY Inhibition Assay

The inhibition of the MraY enzyme is a key indicator of the mechanism of action for many Caprazamycins.

-

Enzyme and Substrate Preparation: A membrane fraction containing MraY is prepared from a suitable bacterial strain (e.g., M. smegmatis or E. coli overexpressing MraY). The substrate, UDP-MurNAc-pentapeptide, can be radiolabeled (e.g., with 14C) for detection.

-

Assay Reaction: The reaction mixture contains the membrane fraction, the radiolabeled substrate, the lipid carrier (undecaprenyl phosphate), and the test compound (this compound) in a suitable buffer.

-

Product Detection: The reaction product, Lipid I, is extracted and quantified using methods such as thin-layer chromatography (TLC) followed by autoradiography or scintillation counting.

-

Inhibition Measurement: The concentration of the this compound analog that inhibits 50% of the enzyme activity (IC50) is determined. A fluorescence resonance energy transfer (FRET)-based assay has also been described, where a donor fluorophore is attached to the substrate, and its fluorescence is quenched upon product formation in proximity to an acceptor in the lipid micelle.[2]

WecA Inhibition Assay

For analogs like CPZEN-45, determining the inhibition of WecA is crucial.

-

Enzyme and Substrate Preparation: A membrane fraction containing WecA is prepared from a mycobacterial strain (e.g., M. smegmatis expressing M. tuberculosis WecA).[3] The substrate, UDP-N-acetylglucosamine (UDP-GlcNAc), is typically radiolabeled (e.g., with 14C).[3]

-

Assay Reaction: The reaction includes the membrane fraction, radiolabeled UDP-GlcNAc, a polyprenyl phosphate (B84403) acceptor, and the test compound in an appropriate buffer.

-

Product Detection: The formation of the lipid-linked product (polyprenyl-P-P-GlcNAc) is measured, often by TLC and autoradiography.[3]

-

Inhibition Measurement: The IC50 value is calculated by measuring the reduction in product formation at various concentrations of the inhibitor.[3]

Cytotoxicity Assay

Assessing the toxicity of this compound derivatives to mammalian cells is a critical step in drug development.

-

Cell Culture: A suitable mammalian cell line (e.g., Vero cells, HepG2 cells) is cultured in 96-well plates.

-

Compound Exposure: The cells are exposed to serial dilutions of the test compound for a defined period (e.g., 24-72 hours).

-

Viability Measurement: Cell viability is assessed using various methods:

-

MTT Assay: Measures the metabolic activity of cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[7]

-

CellTox™ Green Cytotoxicity Assay: Uses a fluorescent dye that binds to the DNA of cells with compromised membrane integrity (dead cells).[8]

-

-

Data Analysis: The concentration of the compound that causes 50% cell death (CC50) is determined.

In Vivo Efficacy in a Mouse Model of Tuberculosis

Evaluating the efficacy of Caprazamycins in a living organism is essential.

-

Infection Model: Mice (e.g., BALB/c or C57BL/6) are infected with a low-dose aerosol of a virulent M. tuberculosis strain (e.g., H37Rv).[1][9]

-

Treatment Regimen: After a pre-determined period to allow the infection to establish, mice are treated with the test compound (e.g., this compound analog) via a suitable route (e.g., oral gavage, intraperitoneal injection) for a specified duration.

-

Efficacy Assessment: The primary endpoint is the reduction in the bacterial load in the lungs and spleen of treated mice compared to an untreated control group. This is determined by plating organ homogenates on selective agar (B569324) and counting the colony-forming units (CFU).[10]

-

Toxicity Monitoring: The general health of the mice, including body weight changes, is monitored throughout the study.[10]

Visualizations: Pathways and Workflows

Mechanism of Action: Inhibition of MraY and WecA

The following diagram illustrates the points of inhibition by Caprazamycins and their analogs in the mycobacterial cell wall synthesis pathway.

Caption: Inhibition of MraY and WecA by Caprazamycins in Mycobacterial Cell Wall Synthesis.

Experimental Workflow: In Vitro Anti-mycobacterial Screening

This diagram outlines the typical workflow for the initial in vitro screening of this compound analogs.

Caption: Workflow for the in vitro screening of this compound analogs.

Logical Relationship: Drug Development Pathway

This diagram illustrates the logical progression from initial findings to potential clinical application for a this compound-based anti-mycobacterial agent.

Caption: Logical progression of this compound drug development.

References

- 1. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Inhibition of the First Step in Synthesis of the Mycobacterial Cell Wall Core, Catalyzed by the GlcNAc-1-phosphate Transferase WecA, by the Novel this compound Derivative CPZEN-45 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro Antimycobacterial Activities of Capuramycin Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro Susceptibility of Mycobacterium tuberculosis to Amikacin, Kanamycin, and Capreomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxicity Assay Protocol [protocols.io]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Caprazamycin: A Technical Guide to a Novel Liponucleoside Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caprazamycin, a novel liponucleoside antibiotic isolated from Streptomyces sp. MK730-62F2, represents a promising class of potent anti-mycobacterial agents.[1] Its unique and complex structure, comprising a 5′-(β-O-aminoribosyl)-glycyluridine core and a distinctive N-methyldiazepanone ring, underpins its powerful inhibitory activity against bacterial cell wall synthesis.[1] This technical guide provides an in-depth overview of this compound, its mechanism of action, biosynthesis, and antibacterial spectrum. Detailed experimental protocols for key assays and quantitative data on its efficacy are presented to support further research and development in this area.

Introduction

The rise of multidrug-resistant bacteria, particularly Mycobacterium tuberculosis, necessitates the discovery and development of novel antibiotics with unique mechanisms of action. Caprazamycins are a family of lipouridyl antibiotics that have emerged as significant leads in this pursuit.[2] They exhibit excellent in vitro activity against Gram-positive bacteria, most notably against various species of Mycobacterium, including M. tuberculosis, M. avium, and M. intracellulare.[1] The primary target of this compound is the phospho-N-acetylmuramoyl-pentapeptide translocase (MraY), an essential enzyme in the early stages of peptidoglycan biosynthesis.[3] By inhibiting MraY, this compound effectively blocks the formation of Lipid I, a critical intermediate in the construction of the bacterial cell wall.[1] This guide delves into the technical details of this compound, offering a comprehensive resource for researchers in the field of antibiotic drug discovery.

Chemical Structure

The intricate chemical architecture of this compound is central to its biological activity. The core structure is a complex liponucleoside derived from 5′-(β-O-aminoribosyl)-glycyluridine.[1] A key feature is the presence of a unique N-methyldiazepanone ring.[1] The various analogs of this compound differ primarily in the fatty acid side chain attached to the diazepanone moiety. The total synthesis of this compound A has been successfully achieved, providing a pathway for the creation of novel derivatives with potentially enhanced therapeutic properties.[4]

Mechanism of Action

This compound exerts its antibacterial effect by targeting a crucial step in the biosynthesis of the bacterial cell wall.

Inhibition of Peptidoglycan Synthesis

The bacterial cell wall is essential for maintaining cell integrity and shape, making its synthesis an excellent target for antibiotics.[5][6] Peptidoglycan, the primary component of the cell wall, is a large polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptides. The biosynthesis of peptidoglycan is a multi-step process that begins in the cytoplasm and is completed on the outer side of the cell membrane.[5]

Targeting Translocase I (MraY)

Caprazamycins are classified as translocase I inhibitors.[1] Translocase I, also known as MraY, is an integral membrane protein that catalyzes the transfer of the phospho-MurNAc-pentapeptide moiety from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (B84403) (C55-P), forming Lipid I.[3] This is the first membrane-bound step in peptidoglycan synthesis.[3] this compound binds to MraY and inhibits its enzymatic activity, thereby preventing the formation of Lipid I and halting the entire cell wall synthesis process.[1][7] The 3″-OH group, the amino group of the aminoribosyl-glycyluridine, and an intact uracil (B121893) moiety are all considered essential for the effective inhibition of MraY.[1]

A Derivative with a Different Target: CPZEN-45 and WecA

Interestingly, a semi-synthetic derivative of this compound, CPZEN-45, has been shown to have a different primary target in some bacteria.[8] While this compound B is a potent inhibitor of MraY, CPZEN-45 demonstrates strong inhibitory activity against WecA (also known as TagO in B. subtilis), a GlcNAc-1-phosphate transferase.[8][9][10] WecA is responsible for the first step in the synthesis of the mycolylarabinogalactan core of the mycobacterial cell wall.[8][9] This shift in target specificity highlights the potential for developing this compound analogs with novel mechanisms of action.

Data Presentation: Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound analogs against various bacterial strains.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Palmitoyl (B13399708) caprazol (B1245282) (7) | Mycobacterium smegmatis ATCC607 | 6.25 | [11][12] |

| Palmitoyl caprazol (7) | Methicillin-resistant Staphylococcus aureus (MRSA) | 3.13 - 12.5 | [12] |

| Palmitoyl caprazol (7) | Vancomycin-resistant Enterococcus (VRE) | 3.13 - 12.5 | [12] |

| N6'-desmethyl palmitoyl caprazol (28) | Methicillin-resistant Staphylococcus aureus (MRSA) | 3.13 - 12.5 | [12] |

| N6'-desmethyl palmitoyl caprazol (28) | Vancomycin-resistant Enterococcus (VRE) | 3.13 - 12.5 | [12] |

| This compound B | Mycobacterium tuberculosis H37Rv | Not specified, but potent | [1] |

| CPZEN-45 | Mycobacterium tuberculosis H37Rv | 1.56 | [13] |

| CPZEN-45 | Multidrug-resistant M. tuberculosis | 6.25 | [13] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[14][15]

Materials:

-

96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium

-

This compound or its analog, dissolved in a suitable solvent

-

Sterile pipette tips and multichannel pipettor

-

Incubator

Procedure:

-

Preparation of Antibiotic Dilutions: Prepare a two-fold serial dilution of the this compound compound in the broth medium directly in the 96-well plate. The final volume in each well should be 50 µL. One row should be reserved for a positive control (no antibiotic) and a negative control (no bacteria).

-

Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

-

Inoculation: Add 50 µL of the diluted bacterial inoculum to each well containing the antibiotic dilutions and the positive control well. The final volume in these wells will be 100 µL. Do not add bacteria to the negative control wells.

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours. For mycobacteria, incubation times will be significantly longer.

-

Reading the MIC: After incubation, the MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

MraY Inhibition Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of MraY. A common method involves monitoring the incorporation of a radiolabeled or fluorescently tagged substrate.[8]

Materials:

-

Membrane fractions containing overexpressed MraY

-

UDP-MurNAc-pentapeptide (substrate)

-

[¹⁴C]UDP-GlcNAc or a fluorescently labeled UDP-MurNAc-pentapeptide analog

-

Undecaprenyl phosphate (C55-P)

-

Reaction buffer (e.g., Tris-HCl with MgCl₂)

-

This compound or its analog

-

Scintillation fluid and counter (for radiolabeled assay) or a fluorescence plate reader

Procedure:

-

Reaction Setup: In a microcentrifuge tube or a microplate well, combine the reaction buffer, MraY-containing membrane fraction, and varying concentrations of the this compound compound.

-

Initiation of Reaction: Start the reaction by adding the substrates: UDP-MurNAc-pentapeptide and undecaprenyl phosphate. If using a two-step assay to form Lipid II, UDP-GlcNAc and MurG transferase would also be added.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Termination and Detection: Stop the reaction (e.g., by adding a solvent like butanol to extract the lipid-linked products).

-

Quantification:

-

Radiolabeled Assay: The butanol extract containing the radiolabeled Lipid I is mixed with scintillation fluid, and the radioactivity is measured using a scintillation counter.

-

Fluorescence Assay: The fluorescence of the product is measured using a fluorescence plate reader.

-

-

Data Analysis: The percentage of inhibition is calculated by comparing the signal from the wells with the inhibitor to the control wells without the inhibitor. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can then be determined.

WecA Inhibition Assay

Similar to the MraY assay, the WecA inhibition assay measures the transfer of a sugar phosphate to a lipid carrier.

Materials:

-

Membrane fractions containing overexpressed WecA

-

UDP-[³H]GlcNAc or other suitably labeled sugar-nucleotide donor

-

Undecaprenyl phosphate (C55-P)

-

Reaction buffer

-

CPZEN-45 or other test compounds

-

Extraction solvent (e.g., chloroform/methanol mixture)

-

Scintillation counter

Procedure:

-

Reaction Setup: Combine the reaction buffer, WecA-containing membranes, and various concentrations of the test compound in a reaction vessel.

-

Initiation: Start the reaction by adding the radiolabeled UDP-GlcNAc and undecaprenyl phosphate.

-

Incubation: Incubate the mixture at 37°C for a specific time.

-

Extraction: Terminate the reaction and extract the lipid-linked product (Lipid I precursor) using an organic solvent mixture.

-

Quantification: Measure the radioactivity in the organic phase using a scintillation counter.

-

Analysis: Calculate the percent inhibition and determine the IC₅₀ value for the test compound.[8]

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Inhibition of bacterial cell wall synthesis by this compound and CPZEN-45.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Caption: Simplified overview of the this compound biosynthesis pathway.

Biosynthesis

The biosynthesis of this compound is a complex process involving a dedicated gene cluster.[1][13] The biosynthetic gene cluster for Caprazamycins has been identified and sequenced, revealing 23 open reading frames that are likely involved in the biosynthesis, export, resistance, and regulation of these antibiotics.[1] The pathway involves the assembly of the 5′-(β-O-aminoribosyl)-glycyluridine core, followed by the formation of the unique N-methyldiazepanone ring and the attachment of a fatty acid side chain.[1] The final steps involve modifications such as glycosylation and methylation to produce the mature this compound molecule.[1] Heterologous expression of the gene cluster has been achieved, leading to the production of bioactive this compound derivatives.[1]

Conclusion

This compound and its analogs are a promising class of liponucleoside antibiotics with potent activity against clinically significant pathogens, particularly Mycobacterium tuberculosis. Their unique mechanism of action, targeting the essential enzyme MraY in the peptidoglycan synthesis pathway, makes them attractive candidates for further development. The discovery that a derivative, CPZEN-45, targets a different but equally crucial enzyme, WecA, opens up new avenues for the design of novel anti-infective agents. This technical guide provides a foundational resource for researchers, summarizing the current knowledge on this compound and offering detailed experimental protocols to facilitate future investigations into this important class of antibiotics. The continued exploration of the structure-activity relationships and biosynthetic pathways of Caprazamycins holds great promise for addressing the urgent global challenge of antimicrobial resistance.

References

- 1. Peptidoglycan - Wikipedia [en.wikipedia.org]

- 2. Biosynthesis of peptidoglycan | PPTX [slideshare.net]

- 3. researchgate.net [researchgate.net]

- 4. Identification and Characterization of Enzymes Involved in the Biosynthesis of Pyrimidine Nucleoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Comparison of bactericidal activities of streptomycin, amikacin, kanamycin, and capreomycin against Mycobacterium avium and M. tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. protocols.io [protocols.io]

- 10. rr-asia.woah.org [rr-asia.woah.org]

- 11. Origin of the 3-methylglutaryl moiety in this compound biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. CPZEN-45 | Working Group for New TB Drugs [newtbdrugs.org]

- 14. Antimicrobial triazinedione inhibitors of the translocase MraY–protein E interaction site: synergistic effects with bacitracin imply a new mechanism o ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00937A [pubs.rsc.org]

- 15. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The N-Methyldiazepanone Ring: A Key Modulator of Caprazamycin's Antimycobacterial Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Caprazamycins are a class of potent liponucleoside antibiotics that exhibit significant activity against Mycobacterium tuberculosis by inhibiting the essential enzyme MraY, a translocase involved in peptidoglycan biosynthesis. A distinctive structural feature of caprazamycins is the presence of a unique N-methyldiazepanone ring. This technical guide delves into the critical role of this seven-membered heterocyclic ring in the biological activity of caprazamycins. Through a comprehensive review of structure-activity relationship (SAR) studies, biosynthetic investigations, and synthetic analog evaluations, this document elucidates the impact of the N-methyldiazepanone moiety, particularly the N-methyl group, on the antibacterial potency of these promising drug candidates. Quantitative data are presented in structured tables, and key experimental methodologies are detailed to provide a practical resource for researchers in the field of antibiotic development.

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the discovery and development of novel antitubercular agents with unique mechanisms of action. Caprazamycins, isolated from Streptomyces sp., represent a promising class of antibiotics that target the bacterial cell wall biosynthesis pathway. Their primary mode of action is the inhibition of MraY, a phospho-MurNAc-pentapeptide translocase that catalyzes a crucial step in the formation of Lipid I, a precursor of peptidoglycan.

The complex architecture of caprazamycins includes a uridine (B1682114) core, an aminoribose moiety, a fatty acyl side chain, and a unique N-methyldiazepanone ring. This latter component has been a focal point of synthetic and medicinal chemistry efforts to understand its contribution to the overall activity and to develop simplified, yet potent, analogs. This guide focuses specifically on the N-methyldiazepanone ring, exploring its structural significance and the functional consequences of its modification.

The Role of the N-Methyldiazepanone Ring in MraY Inhibition

The N-methyldiazepanone ring is an integral part of the caprazol (B1245282) core of caprazamycins. Structure-activity relationship studies have demonstrated that this moiety plays a significant role in the molecule's interaction with its target, MraY.

Structural Significance

The seven-membered diazepanone ring provides a flexible scaffold that is crucial for the correct spatial orientation of the other key pharmacophoric elements, namely the uridine, aminoribose, and the lipophilic fatty acyl chain. This flexibility allows the molecule to adopt a conformation that is optimal for binding to the active site of the MraY translocase.

Impact of N-Methylation on Antibacterial Activity

A key question addressed by researchers has been the specific contribution of the N-methyl group on the diazepanone ring to the biological activity of caprazamycins. Synthetic analogs have been created to compare the potency of compounds with and without this methyl group.

A study by Ichikawa and colleagues involved the synthesis of palmitoyl (B13399708) caprazol, which contains the N-methyldiazepanone ring, and its corresponding N-desmethyl analog, N6'-desmethyl palmitoyl caprazol.[1][2] Their antibacterial activities were evaluated against a panel of bacteria, providing direct quantitative evidence of the role of N-methylation.

Data Presentation: Quantitative Analysis of N-Methylation

The following tables summarize the minimum inhibitory concentration (MIC) data from comparative studies of caprazamycin analogs, highlighting the impact of the N-methyl group on the diazepanone ring.

| Compound | Structure | Mycobacterium smegmatis ATCC607 MIC (µg/mL) |

| Palmitoyl Caprazol (with N-methyl) | (Structure with N-methyldiazepanone) | 6.25[1][2] |

| N6'-desmethyl Palmitoyl Caprazol (without N-methyl) | (Structure with diazepanone) | >50[1][2] |

Table 1: Comparative MIC values against Mycobacterium smegmatis.

| Compound | MRSA (MIC in µg/mL) | VRE (MIC in µg/mL) |

| Palmitoyl Caprazol | 3.13 - 12.5[1][2] | 3.13 - 12.5[1][2] |

| N6'-desmethyl Palmitoyl Caprazol | 3.13 - 12.5[1][2] | 3.13 - 12.5[1][2] |

Table 2: Comparative MIC values against drug-resistant bacteria.

The data clearly indicate that the N-methyl group on the diazepanone ring is crucial for potent activity against Mycobacterium smegmatis. The removal of this single methyl group leads to a significant loss of antimycobacterial efficacy. Interestingly, this pronounced effect was not observed against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), where both the methylated and non-methylated analogs exhibited similar activity. This suggests that the subtle difference in lipophilicity conferred by the methyl group may be a key determinant for penetration through the unique and complex cell wall of mycobacteria.[3]

Experimental Protocols

Synthesis of this compound Analogs: Construction of the Diazepanone Ring

The synthesis of this compound analogs, including those with modifications to the diazepanone ring, often involves the construction of this seven-membered ring as a key step. A common strategy is intramolecular reductive amination.

General Protocol for Diazepanone Ring Formation:

-

Precursor Synthesis: Synthesize a linear precursor containing a terminal aldehyde and a primary or secondary amine appropriately positioned to facilitate a 7-membered ring closure.

-

Intramolecular Reductive Amination:

-

Dissolve the linear precursor in a suitable solvent (e.g., a mixture of methanol (B129727) and dichloromethane).

-

Add a reducing agent, such as sodium cyanoborohydride (NaBH(CN)₃) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), to the solution.

-

The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, the reaction is quenched, and the product is purified using standard chromatographic techniques (e.g., silica (B1680970) gel column chromatography).

-

MraY Inhibition Assay: A Fluorescence Resonance Energy Transfer (FRET)-Based Method

The inhibitory activity of this compound analogs against MraY can be quantified using a high-throughput, homogeneous FRET-based assay.

Principle: The assay measures the transfer of the fluorescently labeled peptidoglycan precursor, BODIPY-FL-UDP-MurNAc-pentapeptide (B-UNAM-pp, the FRET donor), to the lipid carrier undecaprenyl phosphate (B84403) (C₅₅-P) embedded in a detergent micelle containing a FRET acceptor lipid (e.g., lissamine rhodamine B dipalmitoyl phosphatidylethanolamine, LRPE). The proximity of the donor and acceptor upon the enzymatic reaction results in FRET, leading to a decrease in donor fluorescence and an increase in acceptor fluorescence.

Protocol Outline:

-

Reagent Preparation:

-

Prepare a buffer solution (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 50 mM MgCl₂, 1 mM DTT, 0.05% Triton X-100).

-

Prepare solutions of MraY-containing membranes, C₅₅-P, LRPE, and the fluorescent substrate B-UNAM-pp.

-

Prepare serial dilutions of the test compounds (this compound analogs).

-

-

Assay Procedure:

-

In a 384-well plate, mix MraY membranes, C₅₅-P, and LRPE in the assay buffer and pre-incubate.

-

Add the test compounds at various concentrations.

-

Initiate the reaction by adding the B-UNAM-pp substrate.

-

Monitor the fluorescence at the donor and acceptor emission wavelengths over time using a plate reader.

-

-

Data Analysis:

-

Calculate the initial reaction rates from the fluorescence data.

-

Plot the percentage of inhibition against the inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Antibacterial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

The antibacterial potency of the synthesized analogs is determined by measuring their MIC values against relevant bacterial strains.

Protocol for Broth Microdilution MIC Assay:

-

Bacterial Culture: Grow the bacterial strain (e.g., Mycobacterium smegmatis, MRSA, VRE) in a suitable broth medium to the mid-logarithmic phase.

-

Inoculum Preparation: Dilute the bacterial culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing the appropriate growth medium.

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include positive (no compound) and negative (no bacteria) controls.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for most bacteria; specific conditions are required for mycobacteria).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

References

Biosynthesis of the 3-Methylglutaryl Moiety in Caprazamycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caprazamycins are a class of potent liponucleoside antibiotics with significant activity against Mycobacterium tuberculosis, targeting the essential MraY translocase involved in cell wall biosynthesis. A key structural feature of caprazamycins is the unique 3-methylglutaryl (3-MG) moiety, which is crucial for their biological activity. This technical guide provides an in-depth overview of the biosynthesis of this 3-MG moiety, detailing the dual pathways involved, the key enzymes, and the experimental methodologies used to elucidate this complex process. The information presented is intended to support further research and development of novel caprazamycin analogues and other natural products.

Introduction

The rise of multidrug-resistant bacteria necessitates the discovery and development of novel antibiotics. Caprazamycins, produced by Streptomyces sp. MK730-62F2, represent a promising class of antimycobacterial agents.[1] Their unique structure, particularly the 3-methylglutaryl side chain, has been a subject of significant biosynthetic investigation. Understanding the formation of this moiety is critical for engineering the biosynthetic pathway to produce novel, more effective derivatives.

This guide summarizes the current knowledge on the origin of the 3-methylglutaryl-CoA (3-MG-CoA), the activated precursor for the 3-MG moiety. It has been demonstrated that the biosynthesis of 3-MG-CoA in the heterologous host Streptomyces coelicolor is supplied by two distinct pathways: one encoded within the this compound (cpz) biosynthetic gene cluster and another originating from the host's primary metabolism, specifically the leucine (B10760876)/isovalerate utilization (liu) pathway.[2][3]

The Dual Biosynthetic Pathways of 3-Methylglutaryl-CoA

The formation of 3-MG-CoA is a critical step in the maturation of the this compound molecule. Two convergent pathways have been identified that contribute to the cellular pool of this important precursor.

Pathway 1: The this compound Gene Cluster-Encoded Pathway

The this compound biosynthetic gene cluster contains a set of genes dedicated to the synthesis of 3-MG-CoA from central metabolic precursors. This pathway begins with the condensation of acetyl-CoA and acetoacetyl-CoA.

-

Cpz5 (3-Hydroxy-3-methylglutaryl-CoA Synthase): This enzyme catalyzes the initial committed step, a Claisen condensation, to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[2][4]

-

Cpz25 (Reductase): Following the action of Cpz5, a putative reductase, Cpz25, is proposed to catalyze the reduction of the hydroxyl group of HMG-CoA to yield 3-methylglutaryl-CoA.[5][6]

-

Cpz20 (Acyl-CoA Synthase): This enzyme is also implicated in this pathway, likely involved in the activation of precursors or intermediates.[5][6]

Pathway 2: The Host's Leucine/Isovλελεrate Utilization (Liu) Pathway

The heterologous host, S. coelicolor, possesses a primary metabolic pathway for the degradation of leucine and isovalerate, which also serves as a source of 3-MG-CoA. This pathway provides an alternative route for the production of this key building block. The key intermediate hijacked from this pathway is 3-methylglutaconyl-CoA.[2][3]

The integration of these two pathways highlights the intricate connection between primary and secondary metabolism in the production of natural products.

Key Enzymes and Their Proposed Functions

The biosynthesis of the 3-methylglutaryl moiety is orchestrated by a series of enzymes with distinct catalytic functions.

| Gene | Proposed Enzyme Function | Substrate(s) | Product(s) |

| cpz5 | 3-Hydroxy-3-methylglutaryl-CoA synthase | Acetyl-CoA + Acetoacetyl-CoA | 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) |

| cpz25 | Reductase | 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) | 3-Methylglutaryl-CoA |

| cpz20 | Acyl-CoA synthase | Acyl substrate + CoA | Acyl-CoA |

| cpz21 | Acyltransferase | 3-Methylglutaryl-CoA + Hydroxyacylcaprazol | This compound Aglycon |

Data Presentation: Quantitative Analysis of this compound Production

The functional significance of the genes involved in 3-MG moiety biosynthesis has been investigated through gene deletion studies in the heterologous host S. coelicolor M1154 carrying the this compound gene cluster on cosmid cpzLK09. While precise production titers are not always reported in a comparative manner, the qualitative and semi-quantitative results from these studies are summarized below.

| Strain | Relevant Genotype | This compound Aglycon Production | Reference(s) |

| S. coelicolor M1154/cpzLK09 | Wild-type heterologous host | 152 mg/L (derivatives) | [1] |

| S. coelicolor M1154/cpzLK09Δcpz5 | Deletion of HMG-CoA synthase | Production maintained | [4] |

| S. coelicolor M1154/cpzLK09Δcpz20 | Deletion of acyl-CoA synthase | Production abolished | [7] |

| S. coelicolor M1154/cpzLK09Δcpz25 | Deletion of reductase | Production abolished | [7] |

| S. coelicolor M1154/cpzLK09Δcpz21 | Deletion of acyltransferase | Accumulation of hydroxyacylcaprazols | [5] |

| S. coelicolor M1154/cpzLK09Δcpz5Δsco2776/7 | Double deletion in both pathways | Production abolished | [4] |

| S. coelicolor M1154/cpzLK09 + pSW6-sco3571-overexpression | Overexpression of a Crp-like regulator | ~3-fold increase in production | [7] |

Note: The production of this compound aglycons is maintained in the Δcpz5 mutant due to the compensatory activity of the host's Liu pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of this compound biosynthesis.

Heterologous Expression of the this compound Gene Cluster in S. coelicolor

This protocol describes the transfer and expression of the this compound gene cluster in a suitable Streptomyces host.

5.1.1. Materials:

-

E. coli ET12567/pUZ8002 (donor strain)

-

S. coelicolor M1154 (recipient strain)

-

Cosmid carrying the this compound gene cluster (e.g., cpzLK09)

-

Media: LB, MS agar (B569324), TSB, R5

-

Antibiotics: Apramycin (B1230331), Kanamycin, Nalidixic acid

5.1.2. Protocol:

-

Introduce the this compound gene cluster-containing cosmid into the non-methylating E. coli donor strain ET12567/pUZ8002 by electroporation.

-

Prepare spore suspensions of S. coelicolor M1154 from well-sporulated MS agar plates.

-

Grow the E. coli donor strain in LB medium supplemented with appropriate antibiotics.

-

Mix the E. coli donor cells and S. coelicolor spores on a dry MS agar plate and incubate for 16-20 hours at 30°C.

-

Overlay the plate with water containing nalidixic acid and apramycin to select for exconjugants.

-

Incubate the plates for 5-7 days at 30°C until exconjugant colonies appear.

-

Streak the exconjugants onto fresh selective MS agar plates to obtain pure cultures.

-

Confirm the integration of the gene cluster by PCR analysis.

-

For production analysis, inoculate the confirmed exconjugants into TSB medium for pre-culture, followed by cultivation in R5 production medium.

Gene Deletion in S. coelicolor using PCR-Targeting

This protocol outlines the generation of in-frame gene deletions in the heterologously expressed this compound gene cluster.

5.2.1. Materials:

-